molecular formula C11H11N2NaO3 B6244844 sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate CAS No. 2408970-99-8

sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate

Cat. No.: B6244844
CAS No.: 2408970-99-8
M. Wt: 242.2
InChI Key:
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Description

Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate is a chemical compound with the molecular formula C11H12N2O3Na. It is a derivative of benzimidazole, featuring a methoxy group and a methyl group attached to the benzimidazole ring.

Preparation Methods

The synthesis of sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired reaction outcomes.

Scientific Research Applications

Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. It serves as a lead compound for the development of new therapeutic agents.

    Material Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Research: It is employed in biological assays to study its effects on various biological pathways and molecular targets.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other chemical compounds and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern on the benzimidazole ring, which may result in distinct biological and chemical properties.

Properties

CAS No.

2408970-99-8

Molecular Formula

C11H11N2NaO3

Molecular Weight

242.2

Purity

95

Origin of Product

United States

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